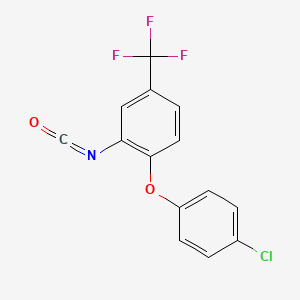
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99% (hereafter referred to as CTPI) is an organic compound with a phenyl group and a trifluoromethyl group attached to a chlorine atom. CTPI is used in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has numerous applications in the field of scientific research, including its use as a reagent in organic synthesis and as a catalyst in various reactions.
Scientific Research Applications
CTPI has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a reactant in various chemical processes. Additionally, CTPI has been used as a tool in the analysis of various compounds and as a means to study the structure and reactivity of various molecules.
Mechanism of Action
CTPI acts as a catalyst in various chemical reactions. It is able to catalyze the reaction of two molecules by forming a covalent bond between the two molecules. This bond allows the two molecules to react with each other in a more efficient manner. Additionally, CTPI is able to increase the rate of reaction by increasing the number of collisions between molecules.
Biochemical and Physiological Effects
CTPI has been found to have no significant effect on the biochemical and physiological processes of living organisms. It has been found to be relatively non-toxic and is not known to be carcinogenic. Additionally, CTPI has been found to be relatively stable and is not known to be a mutagen.
Advantages and Limitations for Lab Experiments
CTPI has several advantages and limitations when used in laboratory experiments. One of the main advantages of CTPI is its high reactivity, which allows it to be used in a variety of reactions. Additionally, CTPI is relatively non-toxic and is not known to be carcinogenic, which makes it safe to use in laboratory experiments. However, CTPI is not known to be a mutagen, which may limit its use in some experiments. Additionally, CTPI is relatively unstable and may decompose over time.
Future Directions
There are numerous potential future directions for CTPI. One potential direction is to use CTPI as a catalyst in more complex reactions. Additionally, CTPI could be used to study the structure and reactivity of more complex molecules. Furthermore, CTPI could be used to develop new pharmaceuticals and pesticides. Finally, CTPI could be used to develop new analytical techniques for the analysis of various compounds.
Synthesis Methods
CTPI is synthesized through a multi-step process. The first step is to react 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction produces 4-chlorophenoxytrifluoromethanesulfonic acid. The second step is to then react this acid with isocyanic acid, which produces CTPI. The final step is to purify the CTPI by distillation.
properties
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


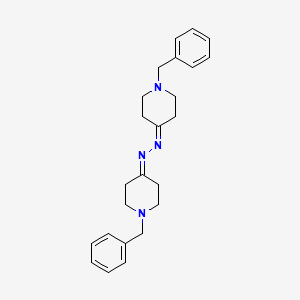
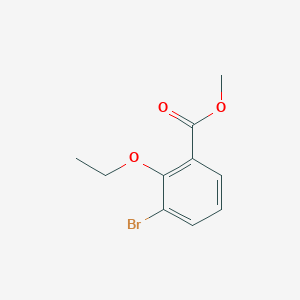

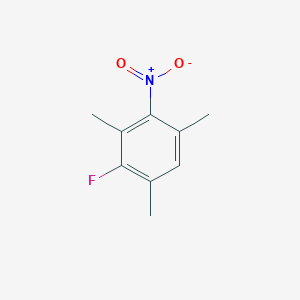
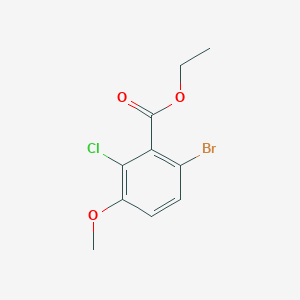
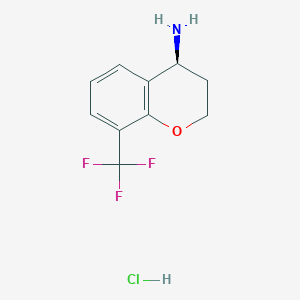
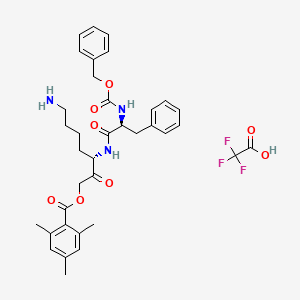
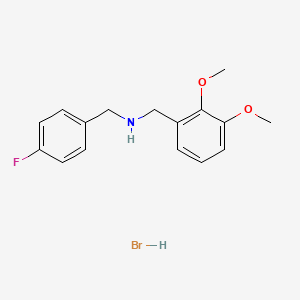
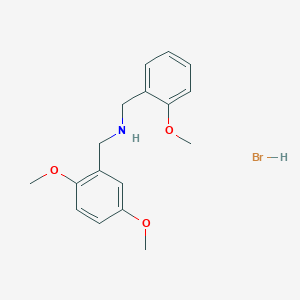
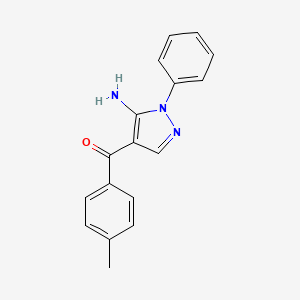
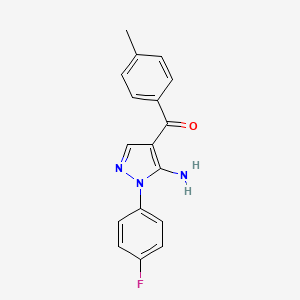
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)